molecular formula C8H10BrN3O4 B1294004 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1171922-90-9

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B1294004
CAS RN: 1171922-90-9
M. Wt: 292.09 g/mol
InChI Key: URSLCWIGOHLECM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazol derivatives is achieved using 4-(Succinimido)-1-butane sulfonic acid as a catalyst. This catalyst is prepared by mixing succinimide and 1,4-butanesultone, offering a simpler and safer alternative to the preparation of succinimide sulfonic acid. The synthesis process benefits from high yields, clean reactions, simple methodology, and short reaction times. Moreover, the catalyst can be recycled without significant loss of activity, which is advantageous for large-scale synthesis and environmental sustainability .

Molecular Structure Analysis

While the molecular structure of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is not analyzed in the provided papers, the structure of pyrazol derivatives synthesized using the discussed catalyst likely features a pyrazol ring with various substituents. The presence of functional groups such as bromo, methyl, and nitro in the name of the compound indicates that it is a substituted pyrazol, which could influence its reactivity and interaction with the catalyst .

Chemical Reactions Analysis

The chemical reactions involving the synthesis of pyrazol derivatives are catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions. The reactions are clean, indicating a lack of by-products, and the methodology allows for the synthesis of derivatives with different substituents. The catalyst's ability to be used under both thermal and ultrasonic irradiation conditions demonstrates its versatility and potential for use in various chemical reactions to synthesize a wide range of pyrazol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid are not detailed in the provided papers. However, the properties of pyrazol derivatives in general can be inferred to some extent. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of a Brönsted acid catalyst in their synthesis suggests that the derivatives could have acidic properties themselves. The substituents on the pyrazol ring can significantly affect the compound's melting point, boiling point, and stability .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-bromo-5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSLCWIGOHLECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

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